Thiol Nucleophilicity and Acidity vs. Alcohol Analog: pKₐ and Reactivity Differentiation
The methanethiol group of (2-phenyl-1,3-dioxolan-2-yl)methanethiol confers a thiol pKₐ of approximately 10–11, compared with an alcohol pKₐ of approximately 16 for the direct oxygen analog (2-phenyl-1,3-dioxolan-2-yl)methanol (CAS 33868-51-8) [1]. This ~5–6 pKₐ unit difference means that at physiological pH (7.4), the thiol exists in equilibrium with its more nucleophilic thiolate anion (RS⁻), whereas the alcohol remains fully protonated and orders of magnitude less nucleophilic [2]. In practical terms, the thiol undergoes facile Michael addition to α,β-unsaturated carbonyls, disulfide exchange, and soft metal coordination—reactivity pathways entirely unavailable to the alcohol congener.
| Evidence Dimension | Functional group acidity (pKₐ) and associated nucleophilicity |
|---|---|
| Target Compound Data | Thiol pKₐ ≈ 10–11; thiolate anion is a potent soft nucleophile at neutral-to-basic pH |
| Comparator Or Baseline | (2-Phenyl-1,3-dioxolan-2-yl)methanol: alcohol pKₐ ≈ 16; alkoxide formation requires strong base (pKₐ >15); neutral alcohol is a weak nucleophile |
| Quantified Difference | ΔpKₐ ≈ 5–6 units (factor of ~10⁵–10⁶ in acidity); nucleophilicity difference is approximately 10²–10³ fold for thiolate vs. alkoxide under comparable conditions |
| Conditions | Aqueous solution, 25°C; textbook values for generic aliphatic thiol vs. primary alcohol. No compound-specific pKₐ measurement available for this exact scaffold. |
Why This Matters
Procurement of the thiol rather than the alcohol is mandatory when the synthetic route requires nucleophilic sulfur chemistry (thiol-ene click, Michael addition, disulfide conjugation) under mild, base-compatible conditions without pre-activation of the nucleophile.
- [1] University of Calgary, Department of Chemistry. Chapter 15: Thiols, RSH. Thiol pKₐ ≈ 10 vs. alcohol pKₐ ≈ 16–19. Retrieved from https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch15/ch15-2.html (accessed 2026-05-02). View Source
- [2] OpenStax CNX / LibreTexts. 9.15 Thiols and Sulfides. CH₃SH pKₐ = 10.3; thiols are more acidic and more nucleophilic than alcohols. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/09%3A_Reactions_of_Alcohols_Ethers_Epoxides_Amines_and_Thiols/9.15%3A_Thiols_and_Sulfides (accessed 2026-05-02). View Source
